An In-depth Technical Guide to Hydroxy-PEG4-CH2COOH: A Heterobifunctional Linker for Advanced Drug Development
An In-depth Technical Guide to Hydroxy-PEG4-CH2COOH: A Heterobifunctional Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy-PEG4-CH2COOH is a monodispersed, heterobifunctional polyethylene (B3416737) glycol (PEG) linker that has emerged as a critical building block in modern drug development and bioconjugation.[1] This molecule features a tetraethylene glycol (PEG4) spacer, which imparts hydrophilicity and biocompatibility, flanked by a terminal hydroxyl (-OH) group and a carboxylic acid (-COOH) group.[1] This unique architecture allows for the sequential and controlled conjugation of two different molecules, making it an invaluable tool in the synthesis of complex therapeutic constructs such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] The PEG4 spacer not only enhances the solubility of the resulting conjugate in aqueous media but also provides a defined distance between the conjugated moieties, which can be crucial for their biological activity.[3]
Physicochemical Properties
Hydroxy-PEG4-CH2COOH is typically a colorless to light yellow liquid at room temperature.[4] Its monodispersed nature, meaning it consists of a precise number of ethylene (B1197577) glycol units, ensures batch-to-batch consistency and a single molecular weight, which is critical for pharmaceutical applications.[1]
Table 1: Physicochemical and Technical Data for Hydroxy-PEG4-CH2COOH
| Property | Value | Source(s) |
| Chemical Name | 2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetic acid | [5] |
| Synonyms | Hydroxy-PEG4-Acetic acid, HO-PEG4-CH2COOH | [5] |
| CAS Number | 70678-95-4 | [4][5] |
| Molecular Formula | C10H20O7 | [4][5] |
| Molecular Weight | 252.26 g/mol | [4][5] |
| Appearance | Colorless to light yellow liquid | [4] |
| Purity | Typically ≥95% | [5][6] |
| Density | ~1.195 g/cm³ | [6] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL), water, ethanol, and many other organic solvents. | [4][7] |
| Storage (Pure Form) | -20°C for long-term (years), 4°C for short-term. | [4][6] |
| Storage (In Solvent) | -80°C (up to 6 months), -20°C (up to 1 month). | [4] |
Core Applications in Drug Development
The distinct functionalities of the hydroxyl and carboxylic acid groups make Hydroxy-PEG4-CH2COOH a versatile linker. The carboxylic acid is readily activated for conjugation to primary amines, while the hydroxyl group can be further modified or used as an attachment point for other molecules.[3]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][8][9] Hydroxy-PEG4-CH2COOH serves as a linker to connect the target protein-binding ligand and the E3 ligase-binding ligand.[2][4] The PEG4 spacer helps to optimize the distance between the two proteins to facilitate the formation of a productive ternary complex.
Antibody-Drug Conjugates (ADCs)
ADCs are targeted therapies that consist of a monoclonal antibody linked to a potent cytotoxic payload.[10] The antibody directs the ADC to tumor cells expressing a specific antigen. Following binding and internalization, the linker is cleaved, releasing the payload and inducing cell death.[11][] PEG linkers like Hydroxy-PEG4-CH2COOH are used to connect the antibody and the payload, enhancing the ADC's solubility, stability, and pharmacokinetic properties.[10]
Experimental Protocols
A primary application of Hydroxy-PEG4-CH2COOH is the conjugation of its carboxylic acid moiety to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule ligand) through the formation of a stable amide bond. This is commonly achieved using carbodiimide (B86325) chemistry, such as the EDC/NHS system.
General Protocol for EDC/NHS Coupling of Hydroxy-PEG4-CH2COOH to an Amine-Containing Molecule
This two-step protocol first activates the carboxylic acid of the PEG linker with EDC and NHS to form a more stable NHS ester, which then reacts with the primary amine.
Materials:
-
Hydroxy-PEG4-CH2COOH
-
Amine-containing molecule (e.g., protein, peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS for aqueous reactions)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.0-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl or 1 M Glycine, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.
-
Prepare a stock solution of Hydroxy-PEG4-CH2COOH (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
Prepare a solution of the amine-containing molecule in the appropriate coupling buffer.
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.
-
-
Activation of Hydroxy-PEG4-CH2COOH:
-
In a microcentrifuge tube, combine Hydroxy-PEG4-CH2COOH with a 1.5 to 5-fold molar excess of both EDC and NHS in Activation Buffer.
-
Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to the Amine-Containing Molecule:
-
Add the activated PEG-NHS ester solution to the solution of the amine-containing molecule. The pH of the reaction mixture should be adjusted to 7.2-8.0 using the Coupling Buffer for optimal reaction with the primary amine.
-
A molar excess of the activated linker over the amine-containing molecule is typically used (e.g., 10-20 fold excess for proteins), but this should be optimized for the specific application.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by reacting with any remaining NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents, unreacted linker, and reaction byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization:
-
The resulting conjugate can be characterized by various analytical techniques such as SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and determine the degree of labeling.
-
Conclusion
Hydroxy-PEG4-CH2COOH is a high-purity, versatile chemical tool that plays a pivotal role in the advancement of targeted therapeutics. Its well-defined structure and dual functionality enable precise control over the assembly of complex biomolecules. For researchers and developers in the fields of oncology, immunology, and targeted drug delivery, a thorough understanding of the properties and applications of this linker is essential for the design and synthesis of next-generation therapies with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. OH-PEG4-CH2COOH | CAS:70678-95-4 | Biopharma PEG [biochempeg.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. labinsights.nl [labinsights.nl]
- 8. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
